恶唑-2-氨基甲酸硫代酰胺

描述

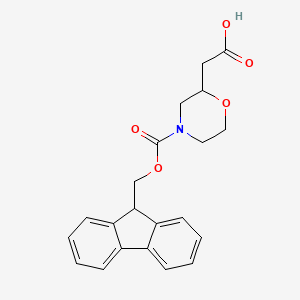

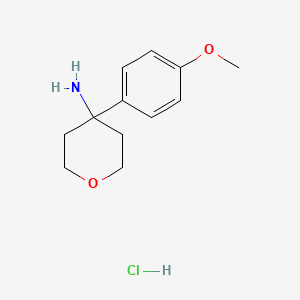

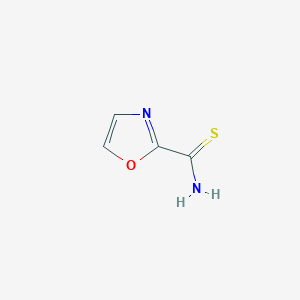

Oxazole-2-carbothioic acid amide is a compound with the CAS Number: 885274-25-9 . It has a molecular weight of 128.15 . The IUPAC name for this compound is 1,3-oxazole-2-carbothioamide .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide spectrum of biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of Oxazole-2-carbothioic acid amide is represented by the InChI code: 1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H, (H2,5,8) .Chemical Reactions Analysis

Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .科学研究应用

Antimicrobial Activity

Oxazole derivatives have been synthesized and examined for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The structural diversity of oxazole allows for the development of new antimicrobial compounds with potentially lower resistance rates compared to traditional antibiotics.

Anticancer Properties

Research has indicated that oxazole derivatives exhibit anticancer activities. They interact with various biological pathways and have been studied for their role in inhibiting tumor growth and proliferation . The ability to design oxazole compounds that target specific cancer cells while sparing healthy cells makes them promising candidates for anticancer drugs.

Anti-inflammatory and Analgesic Effects

Oxazole compounds have been explored for their anti-inflammatory and analgesic properties. They work by modulating inflammatory pathways and have been considered for the treatment of chronic inflammatory diseases . Their effectiveness in reducing inflammation and pain symptoms highlights their potential in developing new anti-inflammatory medications.

Antidiabetic Activity

The oxazole nucleus is present in several antidiabetic drugs due to its ability to regulate blood sugar levels. Oxazole derivatives have been studied for their role in insulin sensitization and glucose metabolism, making them valuable for managing diabetes .

Antitubercular Activity

Given the global challenge of tuberculosis, oxazole derivatives have been investigated for their antitubercular activity. They have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, offering a potential pathway for new treatments .

Antioxidant Potential

Oxazoles have also been recognized for their antioxidant properties. They can neutralize free radicals and oxidative stress, which are linked to various chronic diseases and aging processes. This antioxidant capacity can be harnessed in the development of supplements and drugs aimed at preventing oxidative damage .

Neuroprotective Effects

Some oxazole derivatives have been found to exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may help in protecting neurons from damage and improving cognitive functions .

Cardiovascular Applications

Oxazole compounds have been associated with cardiovascular benefits, including the reduction of blood pressure and cholesterol levels. They may play a role in preventing heart diseases and improving overall cardiovascular health .

作用机制

Target of Action

Oxazole-2-carbothioic acid amide is a heterocyclic compound that has been found to interact with various enzymes and receptors in biological systems . The oxazole ring in the compound is known to bind readily with these targets via numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target enzymes or receptors, thereby influencing biological processes.

Biochemical Pathways

Oxazole derivatives, including Oxazole-2-carbothioic acid amide, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some oxazole derivatives have shown inhibitory activity against NDM-1, a type of β-lactamase enzyme . .

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that Oxazole-2-carbothioic acid amide could potentially have a broad range of molecular and cellular effects.

未来方向

Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on . Therefore, the future direction in this field could involve the continued exploration of oxazole derivatives for their therapeutic potentials .

属性

IUPAC Name |

1,3-oxazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQTQGTVIOIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717013 | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-25-9 | |

| Record name | 2-Oxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

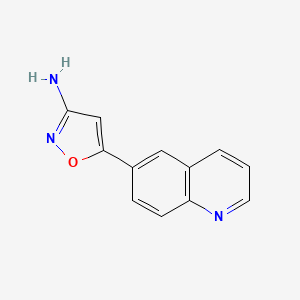

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)

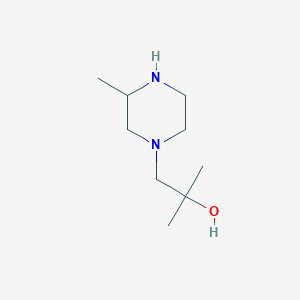

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)

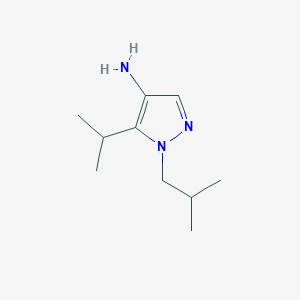

![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)